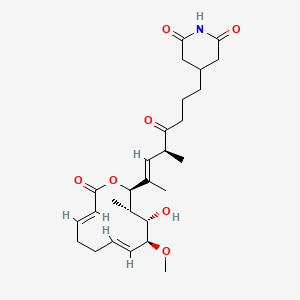

Tubeimoside II

Übersicht

Beschreibung

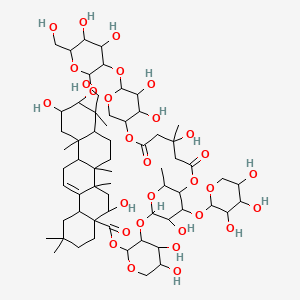

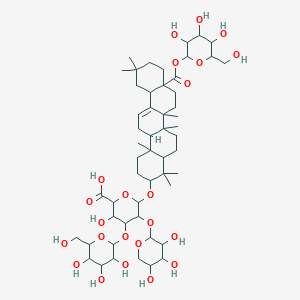

Es gehört zu den Triterpensaponinen vom Oleanantyp und zeigt signifikante biologische Aktivitäten, darunter entzündungshemmende, antitumorale und antivirale Eigenschaften .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tubeimosid-B umfasst mehrere Schritte, beginnend mit Oleanolsäure, einem häufigen Triterpenoid. Der Prozess beinhaltet Glykosylierungsreaktionen, um Zuckerreste an das Triterpenoidgerüst zu binden. Typische Reaktionsbedingungen umfassen die Verwendung von Glykosylspendern und -akzeptoren mit Katalysatoren wie Lewis-Säuren, um die Glykosylierung zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Tubeimosid-B beruht hauptsächlich auf der Extraktion aus Bolbostemma paniculatum. Das Pflanzenmaterial wird einer Lösungsmittelextraktion unterzogen, gefolgt von einer chromatographischen Reinigung, um Tubeimosid-B zu isolieren. Diese Methode gewährleistet die hohe Reinheit der Verbindung und ist im Vergleich zu synthetischen Wegen kostengünstiger .

Wissenschaftliche Forschungsanwendungen

Tubeimosid-B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Modellverbindung für die Untersuchung von Triterpensaponinen und deren chemischen Eigenschaften.

Biologie: Tubeimosid-B wird zur Untersuchung zellulärer Prozesse wie Apoptose und Zellzyklusregulation verwendet.

Medizin: Seine antitumorale und entzündungshemmende Eigenschaften machen es zu einem Kandidaten für die Entwicklung neuer Therapeutika. Die Forschung hat sein Potenzial bei der Behandlung von Krebs, entzündlichen Erkrankungen und Virusinfektionen gezeigt.

Industrie: Tubeimosid-B wird für die Entwicklung von natürlichen Pestiziden und anderen landwirtschaftlichen Anwendungen untersucht .

Wirkmechanismus

Tubeimosid-B entfaltet seine Wirkungen über mehrere molekulare Ziele und Signalwege:

Antitumoraktivität: Es induziert Apoptose in Krebszellen durch Aktivierung von Caspasen und Störung der mitochondrialen Funktion. Es hemmt auch die Zellproliferation durch Modulation von Signalwegen wie PI3K/Akt und MAPK.

Entzündungshemmende Aktivität: Tubeimosid-B reduziert Entzündungen, indem es die Produktion von proinflammatorischen Zytokinen und Enzymen wie COX-2 und iNOS hemmt.

Antivirale Aktivität: Es interferiert mit der Virusreplikation und -assemblierung und reduziert so die Viruslast

Wirkmechanismus

- Its main role is to inhibit tumor growth, induce apoptosis (programmed cell death) in cancer cells, and suppress tumor invasion and metastasis .

- Tubeimoside II interacts with several cellular components:

- This compound impacts multiple pathways:

- Cellular Effects : It promotes cancer cell death, inhibits proliferation, and modulates immune responses .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

Tubeimoside II plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme caspase-3, which is involved in the execution phase of apoptosis. This compound activates caspase-3, leading to programmed cell death in cancer cells . Additionally, this compound interacts with the protein Bcl-2, a key regulator of apoptosis. By downregulating Bcl-2, this compound promotes apoptosis in cancer cells . The compound also affects the activity of the enzyme topoisomerase II, which is essential for DNA replication and repair. This compound inhibits topoisomerase II, leading to DNA damage and cell death .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. This compound also influences cell signaling pathways, such as the MKK4-p38α axis, which plays a critical role in cell survival and apoptosis . This compound has been shown to suppress tumor growth by inducing methuosis in a xenograft mouse model of hepatocellular carcinoma . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins . It also impacts cellular metabolism by altering lipid metabolism, particularly cholesterol biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, this compound binds to and activates caspase-3, leading to the cleavage of various substrates and the execution of apoptosis . The compound also inhibits the activity of topoisomerase II, resulting in DNA damage and cell death . This compound downregulates the expression of Bcl-2, promoting apoptosis in cancer cells . Additionally, this compound induces methuosis by hyperactivating the MKK4-p38α axis and boosting lipid metabolism, especially cholesterol biosynthesis . These molecular interactions highlight the multifaceted mechanism of action of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, with minimal degradation observed over extended periods . In in vitro studies, the induction of apoptosis and methuosis by this compound occurs within hours of treatment, with significant cell death observed after 24 to 48 hours . Long-term effects of this compound include sustained suppression of tumor growth and reduced metastasis in animal models . These findings suggest that this compound maintains its efficacy over time, making it a valuable therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively induces apoptosis and methuosis in cancer cells without causing significant toxicity . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . The therapeutic window of this compound is relatively narrow, necessitating careful dose optimization to maximize its antitumor effects while minimizing toxicity . Studies have shown that combining this compound with other chemotherapeutic agents can enhance its efficacy and reduce the required dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. The compound has been shown to boost cholesterol biosynthesis by upregulating the expression of key enzymes involved in this pathway . Additionally, this compound affects the activity of enzymes involved in fatty acid metabolism, leading to alterations in metabolic flux and metabolite levels . These metabolic changes contribute to the overall antitumor effects of this compound by disrupting cellular homeostasis and promoting cell death .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is soluble in dimethyl sulfoxide and methanol but insoluble in water . This compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm and lysosomes . This localization is crucial for its activity, as it allows this compound to interact with its target enzymes and proteins effectively .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and lysosomes, where it exerts its effects on cellular processes . The compound’s localization is mediated by specific targeting signals and post-translational modifications that direct it to these compartments . In the cytoplasm, this compound interacts with enzymes and proteins involved in apoptosis and DNA repair . In lysosomes, this compound induces methuosis by disrupting lysosomal membrane integrity and promoting vacuolization . These subcellular interactions are essential for the overall efficacy of this compound as an antitumor agent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tubeimoside-B involves several steps, starting from oleanolic acid, a common triterpenoid. The process includes glycosylation reactions to attach sugar moieties to the triterpenoid backbone. Typical reaction conditions involve the use of glycosyl donors and acceptors, with catalysts such as Lewis acids to facilitate the glycosylation .

Industrial Production Methods

Industrial production of Tubeimoside-B primarily relies on extraction from Bolbostemma paniculatum. The plant material is subjected to solvent extraction, followed by chromatographic purification to isolate Tubeimoside-B. This method ensures the compound’s high purity and is more cost-effective compared to synthetic routes .

Analyse Chemischer Reaktionen

Reaktionstypen

Tubeimosid-B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Tubeimosid-B kann zu verschiedenen Derivaten oxidiert werden, die veränderte biologische Aktivitäten aufweisen können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Triterpenoidgerüst modifizieren, was möglicherweise zu neuen Verbindungen mit einzigartigen Eigenschaften führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Glykosylierungsreaktionen verwenden häufig Glykosylspender wie Trichloroacetimidate und Katalysatoren wie Bortrifluoridetherat.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene glykosylierte Derivate von Tubeimosid-B, die jeweils möglicherweise unterschiedliche biologische Aktivitäten aufweisen .

Vergleich Mit ähnlichen Verbindungen

Tubeimosid-B wird mit anderen Triterpensaponinen verglichen, wie zum Beispiel:

Tubeimosid-A: Zeigt ähnliche biologische Aktivitäten, jedoch mit unterschiedlichen Potenz- und Toxizitätsprofilen.

Tubeimosid-C: Zeigt stärkere entzündungshemmende und antitumorale Aktivitäten, aber eine höhere akute Toxizität im Vergleich zu Tubeimosid-B.

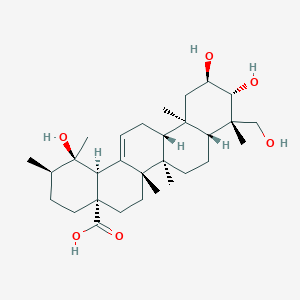

Oleanolsäure: Die Stammverbindung von Tubeimosid-B, die umfassend für ihre hepatoprotektiven und entzündungshemmenden Eigenschaften untersucht wurde .

Tubeimosid-B zeichnet sich durch sein ausgewogenes Profil aus hoher biologischer Aktivität und relativ geringer Toxizität aus, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht.

Eigenschaften

IUPAC Name |

7,8,18,28,29,35,51,55,56,58-decahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-(3,4,5-trihydroxyoxan-2-yl)oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98O30/c1-25-46-47(89-51-43(77)38(72)29(67)21-82-51)45(79)53(85-25)91-48-39(73)30(68)22-83-54(48)93-56(80)63-14-13-57(2,3)15-27(63)26-9-10-34-59(5)16-28(66)50(60(6,24-65)33(59)11-12-61(34,7)62(26,8)17-35(63)69)92-55-49(42(76)40(74)31(20-64)87-55)90-52-44(78)41(75)32(23-84-52)86-36(70)18-58(4,81)19-37(71)88-46/h9,25,27-35,38-55,64-69,72-79,81H,10-24H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWAAJJGXQJTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5O)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)OC(=O)CC(CC(=O)O2)(C)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98O30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structure of Tubeimoside II and how does it relate to its biological activity?

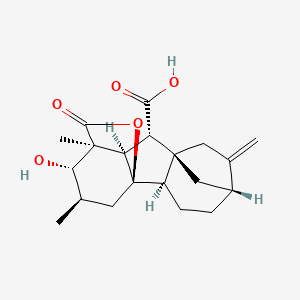

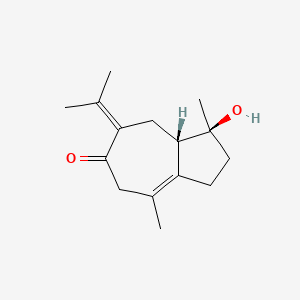

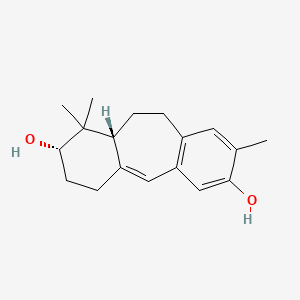

A: this compound is a cyclic bisdesmoside belonging to the oleanane type of triterpenoid saponins. [, , , , ] While its full spectroscopic data requires further collation from the literature, its structure notably features a C-16 hydroxyl group, distinguishing it from Tubeimoside I. This hydroxyl group plays a crucial role in enhancing the biological activity of this compound and reducing its toxicity compared to Tubeimoside I. [, ]

Q2: How does this compound exert its anti-tumor effects?

A: Research suggests that this compound exhibits its anti-tumor activity through multiple mechanisms. It has been shown to induce cell cycle arrest and programmed cell death (apoptosis) in various cancer cell lines. [] Specifically, this compound can promote tumor cell stagnation in the G2/M phase of the cell cycle, thereby inhibiting proliferation. [] Additionally, studies indicate that this compound can inhibit TGF-β1-induced metastatic progression in human retinoblastoma cells by suppressing redoxosome-dependent EGFR activation. []

Q3: Are there any studies comparing the efficacy of Tubeimosides I, II, and III?

A: Yes, comparative studies have revealed a structure-activity relationship among these three Tubeimosides. This compound demonstrates stronger anti-inflammatory, anti-tumor, and anti-tumorigenic activities compared to Tubeimoside I, while also exhibiting lower toxicity. [] Similarly, Tubeimoside III shows even greater potency than this compound but comes with increased toxicity. [] These findings highlight the potential of this compound as a promising candidate for cancer chemoprevention and chemotherapy. []

Q4: What analytical techniques are used to identify and quantify this compound in plant material?

A: Researchers utilize High-Performance Liquid Chromatography coupled with Electrospray Tandem Mass Spectrometry (HPLC-ESI/MS) for the identification and quantification of this compound. [] Additionally, a novel and sensitive method employing High-Performance Liquid Chromatography - Evaporative Light Scattering Detection (HPLC-ELSD) has also been developed for analysis. [] These techniques allow for the accurate determination of this compound content in Rhizoma Bolbostematis samples, ensuring quality control of this traditional medicine.

Q5: Has the natural variation in Tubeimoside content been investigated?

A: Studies analyzing 15 batches of Rhizoma Bolbostematis from various habitats have confirmed that the content of Tubeimosides, including this compound, can vary significantly depending on the source. [] This variability highlights the necessity for stringent quality control measures during the preparation and clinical application of Rhizoma Bolbostematis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1S,2R,4R,5S)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1252531.png)

![(4aalpha,8abeta)-8beta-[(2,6,6-Trimethyl-5beta-chlorotetrahydro-2H-pyran)-2alpha-yl]-1alpha,5alpha-diisocyano-2,5-dimethyldecahydronaphthalen-2beta-ol](/img/structure/B1252542.png)

![N-[2-(diaminomethylideneamino)oxyethyl]-2-[6-methyl-3-[(3-methylphenyl)sulfonylamino]-2-oxopyridin-1-yl]acetamide](/img/structure/B1252543.png)

![(1R,8S,10aS,12aR)-10a,12a-dimethyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol](/img/structure/B1252548.png)